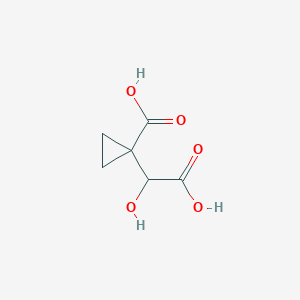
(R)-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H8O5 It is a cyclopropane derivative featuring both carboxyl and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with carboxylating agents under controlled conditions to introduce the carboxyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxyl groups can produce primary alcohols.
Aplicaciones Científicas De Investigación
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar carboxyl group but lacking the cyclopropane ring.
Lactic acid: Contains both hydroxyl and carboxyl groups but differs in its linear structure.
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the additional hydroxyl group.
Uniqueness
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring with both carboxyl and hydroxyl functional groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C6H8O5 |
|---|---|
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
1-[carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3(4(8)9)6(1-2-6)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
SQGHFJDERKZGSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















